2,4-Difluorobenzylmagnesium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

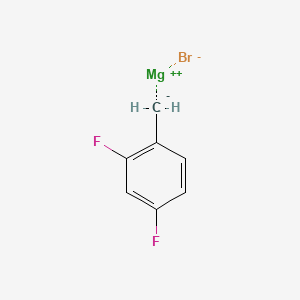

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2,4-difluoro-1-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKZBHQZRCTDOD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)F)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381170 | |

| Record name | Magnesium bromide (2,4-difluorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546122-71-8 | |

| Record name | Magnesium bromide (2,4-difluorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorobenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 546122-71-8

This guide provides a comprehensive overview of 2,4-Difluorobenzylmagnesium bromide, a critical Grignard reagent in organic synthesis, particularly in the development of fluorinated pharmaceuticals.

Core Chemical Data

| Property | Value |

| CAS Number | 546122-71-8 |

| Molecular Formula | C₇H₅BrF₂Mg |

| Molecular Weight | 231.32 g/mol |

| Synonyms | Bromo[(2,4-difluorophenyl)methyl]magnesium |

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the reaction of 2,4-Difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent, a classic Grignard reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Difluorobenzyl bromide (CAS: 23915-07-3)

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire system is maintained under an inert nitrogen atmosphere to exclude moisture.

-

Magnesium Activation: The magnesium turnings are placed in the flask. A single crystal of iodine is added to activate the magnesium surface. The flask is gently warmed until the violet iodine vapor is visible, which subsequently dissipates as the activation proceeds.

-

Initiation of Reaction: A small amount of a solution of 2,4-Difluorobenzyl bromide in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, which is typically indicated by a gentle boiling of the solvent and the disappearance of the iodine color.

-

Addition of Reactant: The remaining solution of 2,4-Difluorobenzyl bromide is added dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Completion and Use: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction. The resulting greyish solution of this compound is then cooled to room temperature and is typically used immediately in subsequent reactions.

Application in Drug Development: Synthesis of Sitagliptin Intermediate

This compound is a key precursor in the synthesis of various pharmaceutical compounds. The 2,4-difluorobenzyl moiety it provides is a common structural motif in modern drugs due to the ability of fluorine to enhance metabolic stability and binding affinity. While various routes exist for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, some synthetic strategies may employ precursors derived from 2,4-difluorobenzyl building blocks.

A generalized reaction pathway illustrating the utility of such a Grignard reagent in forming a key carbon-carbon bond in a drug intermediate is presented below.

Caption: General Grignard reaction workflow.

Spectroscopic Data of the Precursor: 2,4-Difluorobenzyl Bromide

Understanding the properties of the starting material is crucial. Spectroscopic data for the precursor, 2,4-Difluorobenzyl bromide (CAS: 23915-07-3), is readily available.

| Spectroscopy | Key Features |

| ¹H NMR | Provides information on the proton environments in the molecule. |

| ¹³C NMR | Shows the different carbon environments. |

| IR | Indicates the presence of C-H, C-F, and C-Br bonds. |

| Mass Spec | Confirms the molecular weight and fragmentation pattern. |

Logical Workflow for Synthesis and Application

The overall process from starting materials to a potential pharmaceutical intermediate can be visualized as a logical workflow.

Caption: Synthesis and application workflow.

Technical Guide: Physical Properties of 2,4-Difluorobenzylmagnesium Bromide Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Difluorobenzylmagnesium bromide solution, a crucial Grignard reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its physicochemical characteristics, and provides detailed experimental protocols for its preparation and characterization.

Physicochemical Properties

This compound is typically available as a 0.25M solution in an ethereal solvent, most commonly diethyl ether or 2-methyltetrahydrofuran (2-MeTHF). Due to its high reactivity, the properties of the solution are of primary practical importance.

General Properties

| Property | Value | Solvent | Source(s) |

| Appearance | Clear to slightly yellow or brown solution | Diethyl ether or 2-MeTHF | [1] |

| Chemical Formula | C₇H₅BrF₂Mg | - | [2][3] |

| Molecular Weight | 231.32 g/mol | - | [2][3] |

| Sensitivity | Air and moisture sensitive | - | [2] |

Quantitative Physical Data

The following table summarizes the available quantitative physical data for the this compound solution and its precursor, 2,4-difluorobenzyl bromide.

| Property | This compound Solution | 2,4-Difluorobenzyl Bromide (Precursor) | Source(s) |

| Boiling Point | 35 °C | Not available | [4] |

| Density | 0.854 g/mL | 1.613 g/mL at 25 °C | |

| Refractive Index | Not available | n20/D 1.525 |

Note: The boiling point and density of the Grignard solution are heavily influenced by the solvent (likely diethyl ether in this case).

Solubility

This compound is soluble in and stabilized by aprotic ethereal solvents such as diethyl ether and tetrahydrofuran (THF).[5][6] The ether molecules solvate the magnesium center, forming a stable complex that enhances the reagent's solubility and reactivity.[5][6] It is not soluble in non-polar solvents like benzene and reacts violently with protic solvents such as water and alcohols.[5][7]

Experimental Protocols

Preparation of this compound Solution (0.25 M)

This protocol is adapted from a standard procedure for the synthesis of a similar Grignard reagent.[8] All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

Magnesium turnings

-

2,4-Difluorobenzyl bromide

-

Anhydrous diethyl ether or 2-MeTHF

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

-

Magnesium Activation: Place magnesium turnings in the flame-dried three-neck flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface.

-

Solvent Addition: Add anhydrous diethyl ether or 2-MeTHF to the flask to cover the magnesium turnings.

-

Initiation: Dissolve 2,4-difluorobenzyl bromide in anhydrous diethyl ether or 2-MeTHF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate spontaneously, evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming may be required.

-

Addition: Once the reaction has initiated, add the remaining 2,4-difluorobenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting solution should be a cloudy grey or brown, which is characteristic of a Grignard reagent.

Determination of Grignard Reagent Concentration by Iodine Titration

The concentration of the prepared Grignard reagent should be determined before use. Titration with iodine is a reliable method.[9][10]

Materials:

-

Anhydrous lithium chloride (LiCl)

-

Iodine (I₂)

-

Anhydrous THF

-

The prepared this compound solution

Procedure:

-

Prepare Iodine Solution: In a flame-dried flask under an inert atmosphere, prepare a 0.5 M solution of LiCl in anhydrous THF. To a known mass of iodine (e.g., 254 mg, 1 mmol), add a specific volume of the LiCl/THF solution (e.g., 4 mL) and stir until the iodine is completely dissolved.[10]

-

Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the this compound solution dropwise from a syringe while stirring vigorously.

-

Endpoint: The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or a pale yellow.[10]

-

Calculation: The concentration of the Grignard reagent can be calculated using the following formula:

Molarity (M) = (moles of I₂) / (Volume of Grignard solution added in L)

Logical Workflow

The following diagram illustrates the workflow for the preparation and characterization of this compound solution.

Caption: Preparation and Characterization Workflow

Safety and Handling

This compound solution is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: The solution is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Reactivity: It reacts violently with water and other protic solvents. It is also sensitive to air and moisture. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.[2]

-

Corrosivity: The solution is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2,4-Difluorobenzyl bromide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 546122-71-8 [amp.chemicalbook.com]

- 4. This compound, 0.25M IN DIETHYL ETHER [chemicalbook.com]

- 5. Why is ether used as a solvent during Grignard reactions? [vedantu.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | 1417985-27-3 | Benchchem [benchchem.com]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

2,4-Difluorobenzylmagnesium bromide molecular structure and formula

An In-depth Technical Guide to 2,4-Difluorobenzylmagnesium Bromide

Core Subject: this compound

This guide provides a comprehensive overview of this compound, a crucial Grignard reagent in organic synthesis, particularly for the introduction of the 2,4-difluorobenzyl moiety in the development of novel pharmaceutical and agrochemical compounds.

Molecular Structure and Formula

This compound is an organomagnesium compound. Its structure consists of a benzyl group substituted with two fluorine atoms at the ortho and para positions of the phenyl ring. The magnesium bromide is attached to the benzylic carbon.

The presence of the fluorine atoms significantly influences the reactivity and properties of the molecule, making it a valuable building block in medicinal chemistry to enhance metabolic stability and binding affinity.

Physicochemical and Quantitative Data

As a Grignard reagent, this compound is typically prepared and handled as a solution in an ether-based solvent, such as diethyl ether (DEE) or 2-methyltetrahydrofuran (2-MeTHF).[1][3] The pure compound is not isolated. The table below summarizes key quantitative data for the reagent and its common precursor, 2,4-Difluorobenzyl bromide.

| Property | Value | Compound |

| Molecular Formula | C₇H₅BrF₂Mg | This compound |

| Molecular Weight | 231.32 g/mol | This compound |

| Typical Concentration | 0.25 M | Solution in Diethyl Ether or 2-MeTHF |

| Precursor Formula | C₇H₅BrF₂ | 2,4-Difluorobenzyl bromide |

| Precursor Mol. Weight | 207.02 g/mol | 2,4-Difluorobenzyl bromide |

| Precursor Density | 1.613 g/mL at 25 °C | 2,4-Difluorobenzyl bromide |

| Precursor Ref. Index | n20/D 1.525 | 2,4-Difluorobenzyl bromide |

| Precursor Melting Point | 18 °C | 2,4-Difluorobenzyl bromide |

Synthesis and Experimental Protocol

This compound is synthesized via the reaction of 2,4-Difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. This is a standard procedure for forming Grignard reagents.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology

-

Preparation: All glassware (e.g., a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet) must be rigorously dried in an oven or by flame-drying under vacuum to exclude moisture.

-

Reagents: Magnesium turnings are placed in the flask. The system is flushed with an inert gas (nitrogen or argon). Anhydrous diethyl ether is added to cover the magnesium.

-

Initiation: A small crystal of iodine can be added to activate the magnesium surface. A small portion of the 2,4-Difluorobenzyl bromide solution (dissolved in anhydrous diethyl ether) is added to initiate the reaction, which is indicated by bubble formation and a gentle reflux.

-

Addition: Once the reaction has started, the remaining solution of 2,4-Difluorobenzyl bromide is added dropwise from the dropping funnel at a rate that maintains a steady reflux. The reaction is exothermic and may require external cooling to control.

-

Completion: After the addition is complete, the reaction mixture is typically stirred and heated at reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

-

Product: The resulting dark grey to brown solution is the this compound reagent, which can be used directly for subsequent reactions. Its concentration is typically determined by titration.

Reactivity and Applications

As a Grignard reagent, this compound is a potent nucleophile and a strong base. It readily reacts with electrophiles such as aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds.

General Reaction Pathway

Caption: General reaction pathway of this compound.

Its primary application is in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The 2,4-difluorobenzyl group can enhance the pharmacological properties of a drug candidate, including its lipophilicity and metabolic stability, which can lead to improved bioavailability.[5] It serves as a key intermediate in the synthesis of various biologically active compounds.[5]

References

Solubility of 2,4-Difluorobenzylmagnesium Bromide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-difluorobenzylmagnesium bromide in organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on known soluble concentrations and provides a detailed experimental protocol for determining the solubility of this Grignard reagent in a solvent of choice.

Introduction

This compound is a fluorinated Grignard reagent of significant interest in organic synthesis, particularly for the introduction of the 2,4-difluorobenzyl moiety in the development of novel pharmaceutical compounds and other advanced materials. The solubility of this organometallic compound is a critical parameter for its effective use in chemical reactions, influencing reaction rates, yields, and overall process efficiency. This guide summarizes the available solubility information and provides the necessary protocols for its experimental determination.

Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₅BrF₂Mg |

| Molecular Weight | 231.32 g/mol [1][2] |

| Appearance | Typically handled as a solution |

| CAS Number | 546122-71-8[3] |

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a detailed dataset on the quantitative solubility of this compound across a wide range of organic solvents and temperatures. However, its commercial availability provides insight into its solubility in specific ethereal solvents.

| Solvent | Known Soluble Concentration | Temperature |

| 2-Methyltetrahydrofuran (2-MeTHF) | 0.25 M[1][2] | Ambient |

| Diethyl ether | 0.25 M[4][5] | Ambient |

It has been noted that organomagnesium bromides can be significantly more soluble in 2-MeTHF than in tetrahydrofuran (THF), in some cases up to three times more soluble.

Factors Influencing Solubility

The solubility of Grignard reagents is governed by the Schlenk equilibrium, where the monomeric Grignard reagent (RMgX) exists in equilibrium with the corresponding diorganomagnesium compound (R₂Mg) and magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

Ethereal solvents such as diethyl ether, THF, and 2-MeTHF are crucial for solubilizing Grignard reagents. The oxygen atoms in these solvents coordinate to the magnesium center, forming soluble complexes. The nature of the organic group (R), the halide (X), and the solvent all influence the position of the Schlenk equilibrium and thus the overall solubility.

Experimental Protocol for Solubility Determination

The following protocol outlines a method for determining the solubility of this compound in a chosen anhydrous organic solvent. This procedure requires strict adherence to air- and moisture-sensitive handling techniques.

Materials and Equipment

-

2,4-Difluorobenzyl bromide

-

Magnesium turnings

-

Anhydrous solvent of choice (e.g., THF, 2-MeTHF, diethyl ether, toluene)

-

Iodine crystal (as initiator)

-

Schlenk flask and Schlenk line with a supply of dry, inert gas (argon or nitrogen)

-

Glassware (syringes, needles, cannulas), oven-dried and cooled under an inert atmosphere

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Filtration cannula

-

Titration apparatus (burette, flask)

-

Standardized solution for titration (e.g., sec-butanol in xylene)

-

Indicator (e.g., 1,10-phenanthroline)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Under a positive pressure of inert gas, add magnesium turnings to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 2,4-difluorobenzyl bromide in the chosen anhydrous solvent to the magnesium turnings. An excess of the bromide should be used to ensure a saturated solution.

-

Once the Grignard formation is initiated (indicated by a color change and gentle reflux), continue the addition of the bromide solution.

-

After the addition is complete, stir the mixture vigorously in a constant temperature bath for several hours to ensure equilibrium is reached.

-

-

Sampling:

-

Turn off the stirring and allow the excess solid to settle completely.

-

Using a filtration cannula (a cannula with a filter frit on the end) and inert gas pressure, carefully transfer a known volume (e.g., 1.00 mL) of the clear supernatant to a second dry, pre-weighed Schlenk flask.

-

-

Titration (Example using sec-butanol and 1,10-phenanthroline):

-

To the flask containing the sample, add a small amount of 1,10-phenanthroline indicator.

-

Titrate the solution with a standardized solution of sec-butanol in anhydrous xylene until the characteristic color endpoint is reached.[6] The Grignard reagent forms a colored complex with the indicator, which disappears at the endpoint.

-

Record the volume of the titrant used.

-

-

Calculation:

-

Calculate the molar concentration (M) of the this compound in the saturated solution using the following formula:

M_Grignard = (M_titrant × V_titrant) / V_sample

Where:

-

M_Grignard is the molarity of the Grignard reagent.

-

M_titrant is the molarity of the standardized titrant solution.

-

V_titrant is the volume of the titrant used.

-

V_sample is the volume of the Grignard solution sample taken.

-

-

Synthesis of this compound

The synthesis of this compound is a standard Grignard reaction.

Caption: Synthesis of this compound.

Safety Considerations

-

This compound solutions are highly flammable and corrosive. They react violently with water and protic solvents.

-

All handling must be performed under an inert atmosphere using appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).

-

The precursor, 2,4-difluorobenzyl bromide, is a lachrymator and should be handled in a well-ventilated fume hood.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its known solubility in 2-MeTHF and diethyl ether at 0.25 M provides a baseline for its use. For applications requiring different solvents or higher concentrations, the experimental protocol detailed in this guide provides a reliable method for determining its solubility. Understanding the factors that influence Grignard reagent solubility, coupled with rigorous experimental technique, is essential for the successful application of this important synthetic tool.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound, 0.25M in 2-MeTHF 100 mL | Request for Quote [thermofisher.com]

- 3. This compound | 546122-71-8 [amp.chemicalbook.com]

- 4. This compound, 0.25M IN DIETHYL ETHER [chemicalbook.com]

- 5. This compound, 0.25M IN DIETHYL ETHER [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 2,4-Difluorobenzylmagnesium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluorobenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its typical concentrations, experimental protocols for its preparation and quantification, and a practical application in the synthesis of diarylmethanols.

Quantitative Data Summary

Commercially available solutions of this compound are typically offered at a standard concentration, providing a convenient starting point for various synthetic applications. The primary solvents used are selected for their ability to stabilize the Grignard reagent.

| Parameter | Value | Solvent(s) | Source(s) |

| Typical Concentration | 0.25 M | 2-Methyltetrahydrofuran (2-MeTHF), Diethyl ether (DEE) | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and concentration determination of this compound. These protocols are synthesized from established methods for Grignard reagent synthesis and titration.

Preparation of this compound

This protocol outlines the synthesis of this compound from 2,4-difluorobenzyl bromide and magnesium metal. The reaction is highly sensitive to moisture and atmospheric oxygen, requiring anhydrous conditions and an inert atmosphere.

Materials:

-

Magnesium turnings

-

2,4-Difluorobenzyl bromide

-

Anhydrous diethyl ether (or 2-MeTHF)

-

Iodine crystal (for initiation)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and stir bar

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine. The iodine will react with the magnesium surface to remove the passivating oxide layer.

-

Initiation: Add a small portion of a solution of 2,4-difluorobenzyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Addition: Once the reaction has initiated, add the remaining solution of 2,4-difluorobenzyl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the this compound reagent.

Titration of this compound Solution

The concentration of the freshly prepared Grignard reagent must be determined before use. The following protocol utilizes iodine and lithium chloride for an accurate titration.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous Lithium Chloride (LiCl)

-

Iodine (I₂)

-

The prepared this compound solution

-

Dry glassware (vials, syringes)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Prepare the Titration Solution: In a dry, argon-flushed vial, dissolve a precisely weighed amount of iodine (e.g., 50 mg) in 1 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF.

-

Titration: Under an inert atmosphere, slowly add the this compound solution to the iodine solution with vigorous stirring.

-

Endpoint: The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.

-

Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the reagent required to react completely with the known amount of iodine.

Synthetic Application and Workflow

This compound is a versatile nucleophile used to form carbon-carbon bonds. A common application is its reaction with ketones to form tertiary alcohols, specifically diarylmethanols, which are important structural motifs in medicinal chemistry.

Workflow for the Synthesis of (2,4-Difluorophenyl)(phenyl)methanol

This workflow illustrates the reaction of this compound with benzophenone to yield (2,4-difluorophenyl)(phenyl)methanol.

Detailed Protocol for the Synthesis of (2,4-Difluorophenyl)(phenyl)methanol

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, place a solution of benzophenone in anhydrous diethyl ether.

-

Addition of Grignard Reagent: Cool the benzophenone solution in an ice bath. Slowly add the standardized 0.25 M solution of this compound via a syringe or dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (2,4-difluorophenyl)(phenyl)methanol.

Spectroscopic and Synthetic Elucidation of 2,4-Difluorobenzylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a detailed experimental protocol for the synthesis of 2,4-Difluorobenzylmagnesium bromide. Due to the limited availability of direct spectroscopic data for this specific Grignard reagent in public literature, this document leverages established principles of organometallic chemistry and spectroscopic data from analogous compounds to provide a predictive and methodological framework for researchers.

Introduction

This compound is a Grignard reagent with potential applications in organic synthesis, particularly for the introduction of the 2,4-difluorobenzyl moiety into various molecular scaffolds. This functionality is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. Understanding the formation and characterization of this reagent is crucial for its effective utilization in synthetic pathways.

Grignard reagents exist in solution as a complex mixture of species governed by the Schlenk equilibrium. This equilibrium involves the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). The position of this equilibrium is influenced by the solvent, concentration, and the nature of the organic substituent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for characterizing these species in solution.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the Grignard reagent from 2,4-Difluorobenzyl bromide will induce significant changes in the NMR spectrum. The primary indicator of successful formation is the upfield shift of the benzylic protons.

| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| 2,4-Difluorobenzyl bromide | ~4.5 ppm (s, 2H, CH₂) | ~32 ppm (CH₂) | Signals corresponding to fluorine atoms on an aromatic ring. |

| This compound | ~2.0-2.5 ppm (s, 2H, CH₂-Mg) | ~40-50 ppm (CH₂-Mg) | Shifts in the fluorine signals are expected due to the change in the electronic environment of the aromatic ring. |

Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy can provide insights into the bonding of the Grignard reagent. The C-Mg bond is expected to have a characteristic absorption in the far-IR region, which may be difficult to observe with standard laboratory instruments. However, changes in the aromatic C-H and C-F stretching and bending vibrations can indicate the formation of the Grignard reagent.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch (from solvent) | 2950-2850 |

| Aromatic C=C stretch | 1600-1475 |

| C-F stretch | 1250-1000 |

| C-Mg stretch | ~500-300 |

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard method for the preparation of Grignard reagents. All procedures should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the reagent by moisture or oxygen.

Materials and Reagents

-

Magnesium turnings

-

2,4-Difluorobenzyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride)

Synthesis Workflow

Caption: Workflow for the synthesis and utilization of this compound.

Detailed Procedure

-

Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Activation: Place magnesium turnings in the flask. Add a single crystal of iodine.

-

Initiation: In the dropping funnel, prepare a solution of 2,4-Difluorobenzyl bromide in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Formation: Once the reaction has initiated, add the remaining 2,4-Difluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Characterization: The concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) with a colorimetric indicator (e.g., 1,10-phenanthroline). For spectroscopic analysis, a sample can be withdrawn under inert conditions and prepared for NMR and IR analysis in an appropriate anhydrous solvent.

The Schlenk Equilibrium

The behavior of this compound in solution is governed by the Schlenk equilibrium, a fundamental concept for Grignard reagents.

An In-depth Technical Guide to the Safe Handling of 2,4-Difluorobenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Difluorobenzylmagnesium bromide, a Grignard reagent frequently utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to its inherent reactivity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the hazards, necessary precautions, and detailed procedures for the safe use of this reagent.

Hazard Identification and Classification

This compound is a highly reactive organometallic compound, typically supplied as a 0.25M solution in 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether. The primary hazards are associated with its pyrophoric nature, flammability, and corrosivity.

GHS Hazard Classification:

-

Flammable Liquids: Category 2

-

Substances and mixtures which, in contact with water, emit flammable gases: Category 1

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

Hazard Pictograms:

Signal Word: Danger

Hazard Statements:

-

Highly flammable liquid and vapor.

-

In contact with water releases flammable gases which may ignite spontaneously.

-

Causes severe skin burns and eye damage.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]

-

Do not allow contact with water.

-

Handle under inert gas. Protect from moisture.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Store locked up.[1]

Physical and Chemical Properties

Quantitative data for this compound solution is summarized in the table below. It is important to note that this reagent is almost exclusively used as a solution in an ethereal solvent, and its properties are therefore largely dictated by the solvent.

| Property | Value | Solvent |

| Molecular Formula | C₇H₅BrF₂Mg | - |

| Molecular Weight | 231.32 g/mol | - |

| Appearance | Not applicable (used in solution) | - |

| Boiling Point | 35.0 °C | Diethyl Ether |

| Flash Point | -40.0 °C | Diethyl Ether |

| Density | 0.854 g/mL | Diethyl Ether |

| Sensitivity | Air and Moisture Sensitive | - |

Safe Handling and Storage

The high reactivity of Grignard reagents necessitates handling under a dry, inert atmosphere to prevent decomposition and potential fire hazards.[2]

Engineering Controls

-

Fume Hood: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.[1]

-

Inert Atmosphere: The use of a glovebox or Schlenk line with an inert gas (e.g., argon or nitrogen) is mandatory to exclude air and moisture.[2]

-

Secondary Containment: Always use secondary containment (e.g., a tray) to contain any potential spills.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves) must be worn. Ensure gloves are free of defects before use.

-

Clothing: Wear long pants and closed-toe shoes.

Storage

-

Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[3]

-

Containers should be kept tightly sealed under an inert atmosphere.[3]

-

Store in a flammable liquids storage cabinet.

Experimental Protocols

Preparation of this compound (Adapted from a similar procedure for 3,5-Difluorobenzylmagnesium bromide)[4]

Disclaimer: This is an adapted procedure and should be performed with utmost caution by experienced personnel.

Materials:

-

Magnesium turnings

-

2,4-Difluorobenzyl bromide

-

Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

-

Iodine crystal (as initiator)

-

Inert gas supply (Argon or Nitrogen)

-

Dry glassware (flame-dried or oven-dried)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Flush the entire apparatus with inert gas.

-

In the dropping funnel, prepare a solution of 2,4-Difluorobenzyl bromide in anhydrous 2-MeTHF.

-

Add a small amount of the 2,4-Difluorobenzyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate initiation. Gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining 2,4-Difluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

Reaction Quenching Procedure

The quenching of Grignard reactions is highly exothermic and must be performed with extreme care.

Procedure:

-

Cool the reaction mixture in an ice bath.

-

Under an inert atmosphere, slowly and dropwise add a quenching agent. Common quenching agents include:

-

Saturated aqueous ammonium chloride solution

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Water (with extreme caution due to high reactivity)

-

-

Maintain vigorous stirring and control the rate of addition to manage the exotherm.

-

Once the initial vigorous reaction has subsided, the remaining quenching agent can be added more quickly.

-

After the quench is complete, the reaction mixture can be worked up as required for product isolation.

Spill and Waste Disposal

Spill Management

-

Small Spills: In a fume hood, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Carefully collect the mixture into a container for disposal. Do not use water or combustible materials.

-

Large Spills: Evacuate the area and contact emergency services.

Waste Disposal

-

Unused or residual this compound must be quenched before disposal.

-

Slowly add the Grignard reagent solution to a stirred, cooled solution of a proton source, such as isopropanol, in an inert solvent like toluene.[2]

-

Once the initial reaction has ceased, water can be cautiously added to complete the quenching.

-

The resulting solution should be neutralized and disposed of as hazardous waste in accordance with local regulations.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

Caption: Workflow for the safe preparation, storage, use, and disposal of this compound.

By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to advancements in drug discovery and development while maintaining a high standard of laboratory safety.

References

Safeguarding Success: A Technical Guide to the Storage and Handling of 2,4-Difluorobenzylmagnesium Bromide Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzylmagnesium bromide is a Grignard reagent, a class of organometallic compounds renowned for their utility in forming carbon-carbon bonds. As with all Grignard reagents, its reactivity is intrinsically linked to its instability in the presence of atmospheric oxygen and moisture. This technical guide provides an in-depth overview of the optimal storage conditions, handling procedures, and stability considerations for solutions of this compound, ensuring its efficacy and safety in research and development settings. The solution is typically supplied in an ether-based solvent, with 2-methyltetrahydrofuran (2-MeTHF) being a preferred choice due to its stabilizing properties.[1][2]

Core Storage Recommendations

The primary objective when storing this compound solution is to maintain an inert environment, free from atmospheric contaminants. Exposure to air and moisture will lead to rapid degradation of the reagent, diminishing its potency and potentially leading to the formation of undesirable byproducts.[3][4]

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture, which rapidly decompose the Grignard reagent.[3][5] |

| Temperature | Ambient or refrigerated | While many Grignard reagents are stable at ambient temperatures, refrigeration can slow potential degradation pathways. Avoid freezing, as this can cause the reagent to precipitate out of solution.[6][7] |

| Container | Original manufacturer's sealed container | Containers are typically designed with septa that allow for the removal of the solution via syringe under an inert atmosphere, minimizing exposure.[8][9] |

| Light Exposure | Store in a dark location | While not as critical as atmospheric exposure, minimizing light exposure can prevent potential photochemical degradation. |

| Incompatible Materials | Water, alcohols, strong acids, oxidizing agents | These substances will react vigorously with and neutralize the Grignard reagent.[5] |

Factors Influencing Stability

The stability of a this compound solution is not solely dependent on storage conditions but is also influenced by the choice of solvent.

The Role of 2-Methyltetrahydrofuran (2-MeTHF):

2-MeTHF is increasingly favored over traditional solvents like tetrahydrofuran (THF) for Grignard reagents.[1] Its advantages include:

-

Higher Boiling Point: Allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates.[1]

-

Improved Stability: Grignard reagents exhibit enhanced stability in 2-MeTHF.[1][2]

-

Reduced Peroxide Formation: 2-MeTHF has a lower tendency to form explosive peroxides compared to THF.[1]

Experimental Protocols

Adherence to strict, well-defined protocols is paramount when handling air- and moisture-sensitive reagents like this compound.

General Handling of Air- and Moisture-Sensitive Reagents

This protocol outlines the fundamental techniques for safely handling the Grignard solution.

Materials:

-

Schlenk line or glove box

-

Oven-dried glassware

-

Inert gas source (Nitrogen or Argon)

-

Syringes and needles (oven-dried)

-

Septa

Procedure:

-

Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas.[9][10]

-

Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas. Maintain a positive pressure of the inert gas throughout the experiment.[10]

-

Reagent Transfer: To transfer the Grignard solution, use a dry, gas-tight syringe.[8] a. Puncture the septum of the reagent bottle with the needle of the syringe. b. Introduce a positive pressure of inert gas into the bottle through a separate needle connected to the inert gas line. c. Withdraw the desired volume of the Grignard solution into the syringe. d. Remove the syringe and immediately insert the needle into the septum of the reaction vessel. e. Slowly add the Grignard reagent to the reaction mixture.

-

Quenching and Disposal: Unused or waste Grignard reagent must be quenched carefully. Slowly add the reagent to a stirred, non-polar solvent like toluene, followed by the dropwise addition of an alcohol (e.g., isopropanol) to safely neutralize it. This should be performed in a fume hood and under an inert atmosphere if possible.[3]

Titration of this compound Solution

Regularly determining the precise concentration of the Grignard solution is crucial, as its activity can decrease over time, even under proper storage. Titration is the standard method for this determination.[11]

Materials:

-

Anhydrous solvent (e.g., THF)

-

Indicator (e.g., 1,10-phenanthroline or diphenylacetic acid)[11][12]

-

Titrant (e.g., a standardized solution of sec-butanol in xylene or menthol in THF)[11][13]

-

Oven-dried glassware

-

Inert gas setup

Procedure (using 1,10-phenanthroline and sec-butanol):

-

Indicator Preparation: In an oven-dried flask under an inert atmosphere, dissolve a small crystal of 1,10-phenanthroline in anhydrous THF.

-

Sample Preparation: Using a dry syringe, add a precise volume (e.g., 1.0 mL) of the this compound solution to the indicator solution. The solution should turn a distinct color (e.g., violet).[11]

-

Titration: Titrate the Grignard solution with a standardized solution of sec-butanol in xylene. The endpoint is reached when the color of the solution changes sharply.[14]

-

Calculation: Calculate the molarity of the Grignard reagent based on the volume of the titrant used and its known concentration.

Visualizing Workflow and Logic

The following diagrams illustrate the key decision-making processes and workflows for the storage and handling of this compound solution.

Caption: Decision workflow for storage of this compound.

Caption: Experimental workflow for handling this compound.

Conclusion

The successful application of this compound solution in synthesis is critically dependent on meticulous storage and handling. By maintaining a strictly inert environment, selecting appropriate solvents like 2-MeTHF, and adhering to rigorous experimental protocols, researchers can ensure the reagent's integrity and achieve reliable and reproducible results. Regular verification of the reagent's concentration through titration is a vital quality control step that should not be overlooked. By implementing the guidelines outlined in this document, scientists can confidently and safely utilize this powerful synthetic tool.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 4. reddit.com [reddit.com]

- 5. faculty.fgcu.edu [faculty.fgcu.edu]

- 6. This compound, 0.25M in 2-MeTHF 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 9. web.mit.edu [web.mit.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. scribd.com [scribd.com]

Synthesis of 2,4-Difluorobenzylmagnesium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for 2,4-Difluorobenzylmagnesium Bromide, a crucial Grignard reagent in organic synthesis, particularly for the introduction of the 2,4-difluorobenzyl moiety in the development of pharmaceutical and agrochemical compounds. This document provides a thorough overview of the reaction, including a detailed experimental protocol, a discussion of critical parameters, and strategies to mitigate common side reactions.

Introduction

Grignard reagents, organomagnesium halides, are among the most important and versatile reagents in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The synthesis of this compound from its corresponding bromide is a classic example of Grignard reagent formation. This reagent is a potent nucleophile and a strong base, making it highly valuable in reactions with various electrophiles such as aldehydes, ketones, esters, and nitriles. The presence of the difluorobenzyl group can significantly influence the biological activity and pharmacokinetic properties of a molecule.

Reaction Overview and Challenges

The core of the synthesis involves the reaction of 2,4-difluorobenzyl bromide with magnesium metal in an anhydrous ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).[1] The magnesium inserts into the carbon-bromine bond to form the organomagnesium species.

A significant challenge in the preparation of benzyl Grignard reagents is the competing Wurtz coupling reaction, where the newly formed Grignard reagent reacts with the starting benzyl bromide to form a homocoupled dimer (1,2-bis(2,4-difluorophenyl)ethane).[2][3][4] This side reaction can significantly reduce the yield of the desired Grignard reagent.[3]

Strategies to minimize the Wurtz coupling include:

-

Slow addition of the benzyl bromide: This maintains a low concentration of the halide in the reaction mixture, disfavoring the bimolecular coupling reaction.

-

Use of highly activated magnesium: A more reactive magnesium surface promotes faster Grignard formation, outcompeting the coupling reaction.

-

Choice of solvent: While both diethyl ether and THF are commonly used, the choice can influence the reaction rate and selectivity.[5] 2-Methyltetrahydrofuran (2-MeTHF) has been suggested as an alternative to suppress Wurtz coupling by-products.[6]

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound. A procedure for a similar Grignard reagent, 3,5-Difluorobenzylmagnesium bromide, serves as a reliable template for this synthesis.[7]

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2,4-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 |

| Magnesium turnings | Mg | 24.31 |

| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | C₄H₁₀O or C₄H₈O | 74.12 or 72.11 |

| Iodine (for activation) | I₂ | 253.81 |

| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with a bubbler

-

Heating mantle or oil bath

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Activate the magnesium by adding a small crystal of iodine and gently warming the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. The disappearance of the iodine color indicates the activation. Alternatively, a small amount of 1,2-dibromoethane can be added to initiate the reaction.

-

Reaction Setup: Allow the flask to cool to room temperature. Add a portion of the anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings.

-

Initiation: Prepare a solution of 2,4-difluorobenzyl bromide (1 equivalent) in the anhydrous solvent in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color (if used), the appearance of turbidity, and a gentle reflux of the solvent.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining 2,4-difluorobenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied.

-

Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-brown solution is the this compound reagent, which should be used immediately for subsequent reactions. The concentration of the Grignard reagent can be determined by titration.

Quantitative Data

| Parameter | Value/Condition |

| Stoichiometry | |

| 2,4-Difluorobenzyl bromide | 1.0 eq |

| Magnesium | 1.2 - 1.5 eq |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | Initiation at room temp., then gentle reflux (~35°C for Et₂O, ~66°C for THF) |

| Reaction Time | 1 - 3 hours |

| Expected Yield | Moderate to High (dependent on side reactions) |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | 1417985-27-3 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Grignard Reaction with 2,4-Difluorobenzylmagnesium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the utilization of 2,4-Difluorobenzylmagnesium bromide in Grignard reactions. This versatile organometallic reagent is a key building block in organic synthesis, particularly for the introduction of the 2,4-difluorobenzyl moiety into a wide range of molecules. The fluorinated benzyl group is of significant interest in medicinal chemistry and materials science due to its ability to modulate pharmacokinetic and electronic properties.[1] This application note outlines a general procedure for the reaction of this compound with a carbonyl compound, using the synthesis of a substituted alcohol as a representative example. Safety precautions, reagent handling, reaction setup, workup, and purification are described in detail.

Introduction

Grignard reagents, organomagnesium halides, are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with an electrophile, such as an aldehyde, ketone, or ester, is a fundamental transformation in organic synthesis. This compound is a commercially available Grignard reagent that serves as a precursor for the synthesis of various pharmaceutical intermediates and other functionalized organic molecules. The presence of two fluorine atoms on the aromatic ring can enhance the metabolic stability and binding affinity of drug candidates.

This protocol details the reaction of this compound with an aldehyde to form a secondary alcohol. The principles outlined can be adapted for reactions with other electrophiles.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Grignard reaction of this compound with an aldehyde. Please note that actual results may vary depending on the specific substrate and reaction conditions.

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 - 1.5 equivalents | Typically used in slight excess to ensure complete conversion of the electrophile. |

| Aldehyde | 1.0 equivalent | The limiting reagent. |

| Solvent | ||

| Anhydrous Diethyl Ether or THF | Must be strictly anhydrous to prevent quenching of the Grignard reagent. | |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Initial addition is often performed at 0 °C to control the exothermic reaction. |

| Reaction Time | 1 - 4 hours | Monitored by TLC or LC-MS until consumption of the starting material. |

| Workup | ||

| Quenching Agent | Saturated aqueous NH4Cl solution | A mild acidic workup to hydrolyze the magnesium alkoxide. |

| Purification | ||

| Method | Column Chromatography | Typically on silica gel. |

| Expected Yield | 60 - 90% | Highly dependent on the substrate and reaction scale. |

Experimental Protocol

This protocol describes the reaction of this compound with a generic aldehyde (R-CHO) to yield 1-(2,4-difluorophenyl)-2-R-ethanol.

Materials:

-

This compound solution (e.g., 0.25 M in diethyl ether)

-

Aldehyde (R-CHO)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup:

-

All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the aldehyde (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

-

Grignard Reaction:

-

Charge the addition funnel with the solution of this compound (1.2 eq).

-

Add the Grignard reagent dropwise to the stirred solution of the aldehyde at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the flask again to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.

-

Continue stirring until the evolution of gas ceases and two distinct layers are formed.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

-

Combine all organic layers.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified 1-(2,4-difluorophenyl)-2-R-ethanol.

-

Safety Precautions:

-

Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

-

The reaction can be exothermic, especially during the addition of the Grignard reagent and the quenching step. Maintain proper temperature control.

-

Work in a well-ventilated fume hood.

Mandatory Visualizations

Reaction Workflow Diagram

Caption: Workflow for the Grignard reaction.

General Reaction Scheme

Caption: General reaction of this compound.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,4-Difluorobenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2,4-difluorobenzylmagnesium bromide in the synthesis of key pharmaceutical intermediates. The focus is on the preparation of precursors for triazole antifungal agents, a critical class of therapeutics.

Introduction

This compound is a versatile Grignard reagent that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility lies in the introduction of the 2,4-difluorobenzyl moiety into target molecules. This structural motif is a key component in a number of active pharmaceutical ingredients (APIs), most notably in the class of triazole antifungal agents such as fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The fluorine atoms on the benzyl group can enhance the metabolic stability and binding affinity of the drug to its target enzyme.

This document outlines the synthesis of a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and provides a general protocol for the application of this compound in Grignard reactions to generate advanced intermediates.

Data Presentation

Table 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Synthesis of (Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime from the ethanone | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, Hydroxylammonium chloride, Sodium acetate | Ethanol | Reflux | 4 | Not specified for this step, but the product was successfully synthesized and characterized. |

Note: The yield for the synthesis of the ethanone itself is not explicitly provided in the source, but the subsequent reaction to the oxime confirms its successful preparation.

Table 2: Representative Grignard Reaction of this compound

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |

| 1 | Formation of Grignard Reagent | 2,4-Difluorobenzyl bromide, Magnesium turnings | Anhydrous Diethyl Ether | Room Temperature to Reflux | 1-2 | >90 (in solution) |

| 2 | Nucleophilic Addition | This compound, Aldehyde/Ketone | Anhydrous Diethyl Ether | 0 to Room Temperature | 1-3 | 60-90 |

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol describes the synthesis of a key ketone intermediate for triazole antifungal agents.

Materials:

-

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

Hydroxylammonium chloride

-

Sodium acetate

-

Ethanol

Procedure:

-

To a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (5 g, 22.4 mmol) in ethanol (50 ml), add sodium acetate (4 g, 48.8 mmol).[1]

-

Dissolve hydroxylammonium chloride (3 g, 43.2 mmol) in ethanol (20 ml).[1]

-

Add the hydroxylammonium chloride solution dropwise to the ethanone solution under reflux conditions.[1]

-

Maintain the reflux for 4 hours.[1]

-

After the reaction is complete, cool the mixture and process it to isolate the oxime product. This confirms the successful synthesis of the starting ethanone intermediate.

Protocol 2: General Protocol for the Preparation and Use of this compound

This protocol provides a general method for the in-situ preparation of this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone) to form a secondary or tertiary alcohol, a common structural motif in triazole antifungals.

Materials:

-

2,4-Difluorobenzyl bromide

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether

-

Iodine crystal (optional, for initiation)

-

Aldehyde or ketone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Preparation of this compound

-

Assemble the dry glassware under an inert atmosphere.

-

Place magnesium turnings (1.2 eq) in the flask.

-

Add a small crystal of iodine if necessary to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 2,4-difluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with an Electrophile

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve the aldehyde or ketone (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add the electrophile solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as required.

Visualizations

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.

Caption: General Synthesis Workflow for Triazole Antifungal Intermediates.

References

Application Notes and Protocols: Reaction of 2,4-Difluorobenzylmagnesium Bromide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of 2,4-Difluorobenzylmagnesium bromide, a fluorinated Grignard reagent, with aldehydes and ketones provides a powerful method for the synthesis of 2,4-difluorophenyl-substituted carbinols. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules, owing to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity.

This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of aldehyde and ketone substrates.

Reaction Principle

The reaction proceeds via the nucleophilic addition of the 2,4-difluorobenzyl carbanion, generated from this compound, to the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding secondary or tertiary alcohol.[1][2]

General Reaction Scheme:

Caption: General reaction of this compound.

Applications in Organic Synthesis and Drug Discovery

The diaryl and aryl-alkyl carbinol moieties synthesized through this reaction are prevalent in a variety of pharmacologically active compounds. The presence of the 2,4-difluoro substitution can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. Applications include the synthesis of:

-

Antifungal agents

-

Anticancer agents

-

Central nervous system (CNS) active compounds

-

Agrochemicals

Experimental Protocols

Preparation of this compound

Materials:

-

Magnesium turnings

-

2,4-Difluorobenzyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

-

All glassware must be oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small volume of the anhydrous solvent (diethyl ether or THF) to cover the magnesium.

-

Prepare a solution of 2,4-Difluorobenzyl bromide (1.0 equivalent) in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated by gentle warming or the appearance of bubbling and a gray, cloudy solution.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark gray to brown solution is ready for the next step.

General Procedure for the Reaction with Aldehydes and Ketones

Materials:

-

Solution of this compound (prepared as above)

-

Aldehyde or ketone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.

-

Add the solution of the carbonyl compound dropwise to the stirred Grignard reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

If a precipitate forms, add dilute hydrochloric acid until a clear solution is obtained.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Reaction with Various Carbonyl Compounds

| Entry | Aldehyde/Ketone Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | (2,4-Difluorophenyl)(phenyl)methanol | 85-95 |

| 2 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(2,4-difluorophenyl)methanol | 88 |

| 3 | 4-Methoxybenzaldehyde | (2,4-Difluorophenyl)(4-methoxyphenyl)methanol | 92 |

| 4 | 2-Naphthaldehyde | (2,4-Difluorophenyl)(naphthalen-2-yl)methanol | 85 |

| 5 | Cyclohexanecarbaldehyde | Cyclohexyl(2,4-difluorophenyl)methanol | 78 |

| 6 | Acetophenone | 1-(2,4-Difluorophenyl)-1-phenylethanol | 80-90 |